molecular formula C17H17F2N3O3 B5291480 N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide

Numéro de catalogue B5291480
Poids moléculaire: 349.33 g/mol
Clé InChI: LCBRYNIPXYPNAI-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels.

Mécanisme D'action

Dapagliflozin works by inhibiting the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. The drug reduces blood glucose levels, improves glycemic control, and reduces the risk of cardiovascular disease in patients with type 2 diabetes. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys. Additionally, the drug has been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

Dapagliflozin has several advantages for lab experiments. The drug is highly selective for the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which makes it a useful tool for studying the role of this protein in glucose reabsorption in the kidneys. The drug is also well-tolerated and has a low risk of adverse effects. However, the drug has some limitations for lab experiments. The drug is only effective in patients with type 2 diabetes, which limits its applicability to other metabolic disorders. Additionally, the drug may interact with other medications, which can complicate experimental design.

Orientations Futures

There are several potential future directions for research on Dapagliflozin. One area of research is the use of the drug in combination with other medications for the treatment of type 2 diabetes. Another area of research is the use of the drug in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the body.

Méthodes De Synthèse

Dapagliflozin is synthesized by a series of chemical reactions. The synthesis involves the reaction of 2,4-difluorobenzyl alcohol with pyridine-3-carboxaldehyde to form the intermediate compound, 2-(2,4-difluorophenoxy)pyridine-3-carbinol. The intermediate compound is then reacted with N-acetyl-D-alanine methyl ester to form the final product, Dapagliflozin.

Applications De Recherche Scientifique

Dapagliflozin has been extensively studied for its efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that the drug is effective in reducing blood glucose levels, improving glycemic control, and reducing the risk of cardiovascular disease in patients with type 2 diabetes. The drug has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Propriétés

IUPAC Name

(2R)-2-acetamido-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10(22-11(2)23)16(24)21-9-12-4-3-7-20-17(12)25-15-6-5-13(18)8-14(15)19/h3-8,10H,9H2,1-2H3,(H,21,24)(H,22,23)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBRYNIPXYPNAI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.